1-(2-methylphenyl)-N-(oxolan-2-ylmethyl)-9H-pyrido[3,4-b]indole-3-carboxamide
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Overview
Description
1-(2-methylphenyl)-N-(oxolan-2-ylmethyl)-9H-pyrido[3,4-b]indole-3-carboxamide is a complex organic compound with a unique structure that combines elements of indole, pyridine, and oxolane
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-methylphenyl)-N-(oxolan-2-ylmethyl)-9H-pyrido[3,4-b]indole-3-carboxamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the indole core, followed by the introduction of the pyridine ring and the oxolane moiety. The final step involves the formation of the carboxamide group.
Indole Core Formation: The indole core can be synthesized using Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone.
Pyridine Ring Introduction: The pyridine ring can be introduced through a cyclization reaction involving a suitable precursor such as a β-ketoester.
Oxolane Moiety Addition: The oxolane ring can be added via a nucleophilic substitution reaction using an appropriate oxirane derivative.
Carboxamide Formation: The final step involves the reaction of the intermediate with an amine to form the carboxamide group.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.
Chemical Reactions Analysis
Types of Reactions
1-(2-methylphenyl)-N-(oxolan-2-ylmethyl)-9H-pyrido[3,4-b]indole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions of the molecule, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles such as amines and alcohols, and electrophiles like alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
1-(2-methylphenyl)-N-(oxolan-2-ylmethyl)-9H-pyrido[3,4-b]indole-3-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structure and biological activity.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Material Science: The compound’s properties make it suitable for use in the development of new materials with specific functionalities.
Mechanism of Action
The mechanism of action of 1-(2-methylphenyl)-N-(oxolan-2-ylmethyl)-9H-pyrido[3,4-b]indole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-(2-methylphenyl)ethyl(oxolan-2-ylmethyl)amine: This compound shares structural similarities but lacks the indole and carboxamide groups.
Indole Derivatives: Compounds such as indole-3-carboxamide and indole-3-acetic acid have similar core structures but differ in their functional groups and side chains.
Uniqueness
1-(2-methylphenyl)-N-(oxolan-2-ylmethyl)-9H-pyrido[3,4-b]indole-3-carboxamide is unique due to its combination of indole, pyridine, and oxolane moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
859107-89-4 |
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Molecular Formula |
C24H23N3O2 |
Molecular Weight |
385.5 g/mol |
IUPAC Name |
1-(2-methylphenyl)-N-(oxolan-2-ylmethyl)-9H-pyrido[3,4-b]indole-3-carboxamide |
InChI |
InChI=1S/C24H23N3O2/c1-15-7-2-3-9-17(15)22-23-19(18-10-4-5-11-20(18)26-23)13-21(27-22)24(28)25-14-16-8-6-12-29-16/h2-5,7,9-11,13,16,26H,6,8,12,14H2,1H3,(H,25,28) |
InChI Key |
RUSUXRPGRDIYCP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C2=C3C(=CC(=N2)C(=O)NCC4CCCO4)C5=CC=CC=C5N3 |
solubility |
3.2 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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